Cas no 162853-41-0 (Methyl 7-Phenylcarbamoylheptanate)

Methyl 7-Phenylcarbamoylheptanate is a synthetic ester compound featuring a phenylcarbamoyl moiety linked to a heptanoate backbone. This structure imparts versatility in organic synthesis, particularly as an intermediate in the preparation of more complex molecules. Its ester functionality allows for further derivatization, while the phenylcarbamoyl group enhances reactivity in amide bond-forming reactions. The compound is valued for its stability and compatibility with a range of reaction conditions, making it suitable for applications in pharmaceutical and fine chemical synthesis. Its well-defined molecular structure ensures consistent performance in targeted synthetic pathways, supporting precise chemical modifications.
Methyl 7-Phenylcarbamoylheptanate structure
162853-41-0 structure
Product name:Methyl 7-Phenylcarbamoylheptanate
CAS No:162853-41-0
MF:C15H21NO3
MW:263.332144498825
CID:110064
PubChem ID:11265520

Methyl 7-Phenylcarbamoylheptanate Chemical and Physical Properties

Names and Identifiers

    • Methyl 8-oxo-8-(phenylamino)octanoate
    • Octanoic acid,8-oxo-8-(phenylamino)-, methyl ester
    • 7-phenylcarbamoyl heptanoic acid methyl ester
    • AG-E-12719
    • AGN-PC-005LAB
    • ANW-68803
    • CTK4D1360
    • methyl suberoylanilide
    • Methylsuberanilate
    • suberanilic acid methyl ester
    • suberanilic acid monomethyl ester
    • suberoylanilide methyl ester
    • SureCN313148
    • METHYL 7-PHENYLCARBAMOYLHEPTANATE
    • Methyl 7-Phenylcarbamoylheptanoate
    • 8-Oxo-8-(phenylamino)octanoic acid methyl ester
    • 162853-41-0
    • Methyl 7-(phenylcarbamoyl)heptanoate
    • methyl 8-anilino-8-oxooctanoate
    • METHYL7-PHENYLCARBAMOYLHEPTANATE
    • Octanoic acid, 8-oxo-8-(phenylamino)-, methyl ester
    • UKIMVQKYXFBPCC-UHFFFAOYSA-N
    • SCHEMBL313148
    • AKOS015891189
    • DTXSID90460593
    • MFCD06795513
    • FT-0708328
    • 7-Phenylcarbamoyl-heptanoic acid methyl ester
    • methyl suberanilate
    • DA-09595
    • Methyl 7-Phenylcarbamoylheptanate
    • MDL: MFCD06795513
    • Inchi: InChI=1S/C15H21NO3/c1-19-15(18)12-8-3-2-7-11-14(17)16-13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3,(H,16,17)
    • InChI Key: UKIMVQKYXFBPCC-UHFFFAOYSA-N
    • SMILES: COC(CCCCCCC(NC1=CC=CC=C1)=O)=O

Computed Properties

  • Exact Mass: 263.15223
  • Monoisotopic Mass: 263.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 10
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.4Ų
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.090
  • Melting Point: 64-65 ºC
  • PSA: 55.4

Methyl 7-Phenylcarbamoylheptanate Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Storage Condition:Sealed in dry,2-8°C(BD139299)

Methyl 7-Phenylcarbamoylheptanate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-484121-5 mg
Methyl Suberanilate-d5,
162853-41-0
5mg
¥2,858.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-269557-10mg
Methyl 7-Phenylcarbamoylheptanoate,
162853-41-0
10mg
¥1030.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-269557-10 mg
Methyl 7-Phenylcarbamoylheptanoate,
162853-41-0
10mg
¥1,030.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-484121-5mg
Methyl Suberanilate-d5,
162853-41-0
5mg
¥2858.00 2023-09-05
Cooke Chemical
BD8822947-1g
Methyl8-oxo-8-(phenylamino)octanoate
162853-41-0 97%
1g
RMB 3516.80 2025-02-20
TRC
M359185-50mg
Methyl 7-Phenylcarbamoylheptanate
162853-41-0
50mg
$ 95.00 2022-06-03
TRC
M359185-100mg
Methyl 7-Phenylcarbamoylheptanate
162853-41-0
100mg
$ 135.00 2022-06-03
TRC
M359185-10mg
Methyl 7-Phenylcarbamoylheptanate
162853-41-0
10mg
$ 50.00 2022-06-03
Ambeed
A841289-1g
Methyl 8-oxo-8-(phenylamino)octanoate
162853-41-0 97%
1g
$608.0 2025-02-22
Crysdot LLC
CD12136083-1g
Methyl 8-oxo-8-(phenylamino)octanoate
162853-41-0 97%
1g
$772 2024-07-24

Additional information on Methyl 7-Phenylcarbamoylheptanate

Methyl 7-Phenylcarbamoylheptanate (CAS No. 162853-41-0): A Comprehensive Overview

Methyl 7-Phenylcarbamoylheptanate, identified by its CAS number 162853-41-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif, has been explored for its potential applications in drug development and molecular probes. The presence of a phenylcarbamoyl group appended to a heptanoate backbone imparts distinct chemical and pharmacological properties, making it a subject of interest for researchers aiming to design novel therapeutic agents.

The molecular structure of Methyl 7-Phenylcarbamoylheptanate consists of a seven-carbon chain terminated with an ester group, linked to a phenylcarbamoyl moiety. This configuration suggests possible interactions with biological targets, including enzymes and receptors, which are pivotal in modulating various physiological processes. The phenyl ring, known for its ability to enhance lipophilicity and binding affinity, plays a crucial role in determining the compound's pharmacokinetic profile. Such structural features have prompted investigations into its utility as an intermediate in synthesizing more complex molecules with targeted biological activities.

In recent years, the demand for innovative intermediates in pharmaceutical research has led to the exploration of compounds like Methyl 7-Phenylcarbamoylheptanate. Its synthesis involves multi-step organic transformations, including carbamoylation and esterification reactions, which are critical for achieving the desired purity and yield. Advanced synthetic methodologies have been employed to optimize these processes, ensuring scalability for industrial applications. The compound's versatility as a building block has been highlighted in several studies, where it has been utilized to construct scaffolds for potential drug candidates.

The pharmacological relevance of Methyl 7-Phenylcarbamoylheptanate has been examined in various preclinical studies. Researchers have been particularly interested in its potential as a modulator of metabolic pathways and inflammatory responses. The< strong>phenylcarbamoyl group's interaction with biological targets suggests that this compound could exhibit effects on enzymes such as cytochrome P450 family members, which are involved in drug metabolism. Additionally, its structural similarity to known bioactive molecules has prompted investigations into its role as a lead compound for further derivatization.

Recent advancements in computational chemistry have enabled the use of molecular modeling techniques to predict the binding affinity and specificity of Methyl 7-Phenylcarbamoylheptanate towards potential targets. These studies have provided valuable insights into the compound's mode of action and have guided the design of more potent derivatives. The integration of experimental data with computational simulations has been instrumental in understanding the structural-activity relationships (SAR) associated with this molecule. Such interdisciplinary approaches have enhanced the efficiency of drug discovery pipelines and have contributed to the development of novel therapeutic strategies.

The synthesis and application of Methyl 7-Phenylcarbamoylheptanate also highlight the importance of green chemistry principles in pharmaceutical research. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce environmental impact. Catalytic processes and solvent-free reactions have been explored as alternatives to traditional methods, aligning with global initiatives to promote sustainable practices in chemical manufacturing. These innovations not only improve the efficiency of production but also contribute to the overall sustainability of pharmaceutical development.

The future prospects of Methyl 7-Phenylcarbamoylheptanate are promising, with ongoing research focusing on expanding its applications in drug discovery and material science. Novel derivatives are being synthesized to explore new pharmacological profiles and enhance therapeutic efficacy. Furthermore, the compound's potential as a ligand in biochemical assays has been recognized, where it could serve as a tool for studying enzyme mechanisms and receptor interactions. As our understanding of molecular interactions continues to evolve, Methyl 7-Phenylcarbamoylheptanate is poised to play a significant role in advancing scientific knowledge and therapeutic interventions.

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(CAS:162853-41-0)Methyl 7-Phenylcarbamoylheptanate
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